3,4-Dihydroxy-2,5-dimethoxybenzaldehyde
Overview
Description
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O5 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . Another method includes the Claisen-Schmidt condensation reaction, where aldehydes react with acetone under microwave irradiation to produce benzalacetones . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rate and yield, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the benzene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit hydrogen peroxide-induced apoptosis in granulosa cells by modulating oxidative stress pathways . The compound’s hydroxyl and methoxy groups play a crucial role in its bioactivity, influencing its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Known for its antifungal properties and use in organic synthesis.
2,5-Dimethoxybenzaldehyde: Used in the synthesis of various organic compounds and has applications in corrosion resistance.
3,4-Dimethoxybenzaldehyde: Forms inclusion complexes with cyclodextrins and is used in dye synthesis.
Uniqueness
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-dihydroxy-2,5-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCTQRHWZGAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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